Iodination Rate of 4-Methylimidazole
A kinetic study of the iodination of methylimidazoles demonstrated that the overall rate of iodination of 4-methylimidazole (the precursor to the target compound) is faster than that of 2-methylimidazole, which in turn is faster than that of unsubstituted imidazole [1]. This indicates that the presence of the methyl group at the 4-position specifically activates the ring toward iodination relative to other regioisomers, providing a synthetic efficiency advantage.
| Evidence Dimension | Overall rate of iodination |
|---|---|
| Target Compound Data | Faster than 2-methylimidazole and imidazole |
| Comparator Or Baseline | 2-Methylimidazole (slower); Imidazole (slowest) |
| Quantified Difference | Rate order: 4-methylimidazole > 2-methylimidazole > imidazole |
| Conditions | Base-catalyzed iodination in aqueous solution |
Why This Matters
A faster iodination rate translates to higher synthetic throughput and potential cost savings in process chemistry relative to the use of 2-methylimidazole as a starting material.
- [1] Vaughan, J. D., Vaughan, V. L., Daly, S. S., & Smith, W. A. (1980). Kinetics of Iodination of 4-Methylimidazole and 2-Methylimidazole. The Journal of Organic Chemistry, 45(15), 3108–3111. View Source
